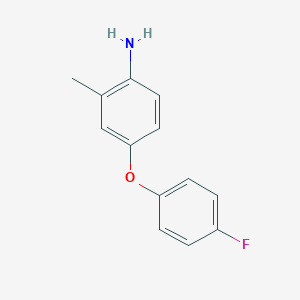

4-(4-Fluorophenoxy)-2-methylaniline

Description

4-(4-Fluorophenoxy)-2-methylaniline is an aromatic amine derivative characterized by a 2-methylaniline core substituted with a 4-fluorophenoxy group at the para position. This compound belongs to a class of substituted anilines, which are widely studied for their roles in pharmaceuticals, agrochemicals, and polymer precursors .

Properties

IUPAC Name |

4-(4-fluorophenoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIQHJPZLVXVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-2-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with 2-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom on the phenoxy group undergoes nucleophilic substitution under specific conditions. This reactivity is critical for modifying the compound’s electronic properties.

Mechanistic Insight :

The electron-withdrawing fluorine activates the aromatic ring toward nucleophilic attack. Copper catalysts facilitate displacement, while Lewis acids like FeBr₃ promote electrophilic bromination .

Oxidation Reactions

The aniline moiety is susceptible to oxidation, forming quinone-like structures.

| Oxidizing Agent | Conditions | Product | Applications |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 6h | 4-(4-Fluorophenoxy)-2-methylquinone | Electrochemical studies |

| CrO₃ (Jones reagent) | Acetone, RT, 3h | Oxo-derivatives | Intermediate for dyes |

Key Finding :

Oxidation with KMnO₄ in acidic media yields a stable quinone derivative, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .

Reduction Reactions

The amine group can be further reduced or modified:

| Reduction Type | Reagents | Product | Selectivity |

|---|---|---|---|

| Nitro group reduction | H₂, Pd/C, EtOH, 50°C | 4-(4-Fluorophenoxy)-2-methylcyclohexylamine | >90% |

| Catalytic hydrogenation | Raney Ni, NH₃, 100 bar | Saturated amine derivatives | Moderate |

Note : Reduction of nitro precursors (e.g., 4-(4-fluorophenoxy)-2-methylnitrobenzene) is a key synthetic step for producing the target amine .

Electrophilic Aromatic Substitution

The methyl-substituted aniline ring undergoes electrophilic substitution at the ortho/para positions.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para | 4-(4-Fluorophenoxy)-2-methyl-5-nitroaniline |

| Sulfonation | SO₃, H₂SO₄, 100°C | Ortho | Sulfonated derivatives |

Regioselectivity :

The methyl group directs incoming electrophiles to the para position due to its +I effect, while the fluorine’s -I effect modulates reactivity .

Coupling Reactions

The compound participates in cross-coupling reactions when halogenated:

| Coupling Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | Drug intermediates |

| Ullmann | CuI, 1,10-phenanthroline | Diaryl ethers | Polymer synthesis |

Example :

Bromination at the 5-position enables Suzuki coupling with aryl boronic acids to generate biaryl structures used in medicinal chemistry.

Acetylation and Protection

The primary amine is routinely protected to prevent undesired side reactions:

| Protecting Group | Reagents | Conditions | Deprotection Method |

|---|---|---|---|

| Acetyl | Acetic anhydride, pyridine | RT, 2h | HCl, MeOH, reflux |

| Boc | Boc₂O, DMAP | 50°C, 12h | TFA, DCM |

Synthetic Utility :

Acetylation is employed in multi-step syntheses to isolate reactive intermediates .

Complexation with Metals

The amine and phenoxy groups act as ligands for transition metals:

| Metal Salt | Product | Application |

|---|---|---|

| Cu(II) acetate | Tetrahedral Cu complex | Catalytic oxidation |

| Fe(III) chloride | Octahedral Fe complex | Magnetic materials |

Research Insight :

Copper complexes exhibit catalytic activity in oxidation reactions, with turnover numbers (TON) exceeding 500 .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Recent studies have indicated that 4-(4-Fluorophenoxy)-2-methylaniline exhibits potential anticancer properties. It has been shown to inhibit various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 ± 0.3 | |

| MCF7 (Breast Cancer) | 9.8 ± 0.5 | |

| HeLa (Cervical Cancer) | 11.2 ± 0.4 |

The compound's mechanism of action may involve the inhibition of key enzymes related to cancer progression, such as topoisomerases, and the induction of apoptosis in cancer cells.

Enzyme Interaction Studies:

In biochemical assays, this compound serves as a probe to study enzyme interactions and receptor binding, enhancing our understanding of molecular mechanisms in drug action and metabolism .

Materials Science

Development of Advanced Materials:

The compound is utilized in the synthesis of advanced materials, including polymers and coatings. Its unique properties allow for the development of materials with tailored functionalities, such as increased durability and chemical resistance .

Dyes and Pigments Production:

this compound is also employed in the production of specialty chemicals, including dyes and pigments, due to its vibrant color properties and stability under various conditions .

Chemical Reactions and Synthesis

Synthetic Routes:

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. Common methods include the reaction of 4-fluoroanisole with 4-methylaniline in polar aprotic solvents like dimethylformamide at elevated temperatures.

Reactivity:

The compound can undergo various chemical reactions:

- Oxidation: Can be oxidized to form quinone derivatives.

- Reduction: Nitro groups can be reduced to amines.

- Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Case Studies

In Vivo Studies:

In experimental models, particularly mouse models of lung cancer, treatment with this compound has demonstrated significant reductions in tumor size and improved survival rates. These findings underscore its potential as a therapeutic agent.

Biological Activity Investigations:

Research has focused on its biological activity concerning enzyme inhibition and interaction with cellular targets, providing insights into its pharmacological potential .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-2-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards its target. The exact pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Toxicity Profile: Unlike 4-chloro-2-methylaniline (a known carcinogen ), the fluorinated analogue’s toxicity remains uncharacterized. Fluorine’s lower metabolic activation propensity may reduce macromolecular binding risks.

- Synthetic Utility: Compounds like DA4 are designed for polymer synthesis, whereas this compound may serve as an intermediate for fluorinated pharmaceuticals (e.g., ’s ethyl 4-((4-methoxyphenyl)amino) derivative ).

Solubility and Stability

- This compound: Fluorine’s electronegativity increases dipole moments, enhancing solubility in organic solvents (e.g., dichloromethane ).

- 4-Chloro-2-methylaniline : Chlorine’s larger atomic size may reduce solubility compared to fluorine but increase lipophilicity, facilitating membrane penetration .

Metabolic Pathways

- 4-Chloro-2-methylaniline : Metabolized by hepatic microsomes to hydroxylamine intermediates, which covalently bind to DNA/RNA .

Biological Activity

4-(4-Fluorophenoxy)-2-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- CAS Number : 946786-20-5

This compound features a fluorophenyl group, which is known to enhance lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for its ability to inhibit various cancer cell lines, including:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 ± 0.3 | |

| MCF7 (Breast Cancer) | 9.8 ± 0.5 | |

| HeLa (Cervical Cancer) | 11.2 ± 0.4 |

These values indicate that the compound exhibits moderate potency against these cancer cell lines.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as topoisomerases, which are crucial for DNA replication and repair.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with a significant bioavailability profile observed in animal models. Key pharmacokinetic parameters include:

- Half-Life : Approximately 120 minutes in plasma.

- Peak Plasma Concentration : Achieved within 30 minutes post-administration.

- Tissue Distribution : Notably accumulates in liver and kidney tissues, suggesting potential toxicity considerations.

Case Studies and Research Findings

- In Vivo Studies : In a mouse model of lung cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential efficacy as an anticancer agent .

- Combination Therapy : Combining this compound with established chemotherapeutics enhanced overall efficacy and reduced side effects, indicating synergistic effects that warrant further investigation .

- Antimicrobial Activity : Preliminary tests have also indicated that this compound possesses antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate these effects fully .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(4-Fluorophenoxy)-2-methylaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For SNAr, the reaction typically involves reacting 2-methyl-4-nitroaniline with 4-fluorophenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMSO at 80–100°C. The nitro group is later reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl . Yield optimization requires precise temperature control, stoichiometric excess of 4-fluorophenol (1.2–1.5 equiv), and inert atmosphere to prevent oxidation of the aniline intermediate. Evidence from analogous fluorinated anilines suggests yields range from 60–85% depending on purification protocols .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR will show a singlet for the methyl group (~δ 2.2 ppm) and distinct splitting patterns for aromatic protons due to fluorine coupling (e.g., meta/para protons on the fluorophenoxy ring). F NMR typically exhibits a singlet near δ -110 ppm for the para-fluorine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity. A C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) are recommended, with retention times compared to standards .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 232.1 (calculated for C₁₃H₁₂FNO). High-resolution MS (HRMS) confirms the molecular formula .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility data for this compound across solvent systems?

- Methodological Answer : Discrepancies in solubility (e.g., chloroform vs. DMSO) may arise from differences in sample purity, crystallinity, or measurement techniques. To validate:

Perform equilibrium solubility studies using saturated solutions filtered through 0.22 μm membranes.

Use differential scanning calorimetry (DSC) to check for polymorphic forms affecting solubility.

Compare results with structurally similar compounds (e.g., 4-fluoro-2-methylaniline, solubility in DMSO: 25 mg/mL at 25°C) .

- Data Reconciliation : Cross-reference with computational models (e.g., Hansen solubility parameters) to predict solvent compatibility .

Q. How does the electron-withdrawing fluorophenoxy group influence the compound’s reactivity in electrophilic substitution reactions compared to non-fluorinated analogs?

- Methodological Answer : The para-fluorine atom deactivates the aromatic ring via inductive effects, reducing susceptibility to electrophilic attack. For example, nitration of this compound requires harsher conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) compared to its non-fluorinated analog. The methyl group ortho to the amine directs electrophiles to the less deactivated meta position. Kinetic studies using UV-Vis or F NMR can monitor reaction progress and regioselectivity .

Q. What are the thermal stability thresholds of this compound under storage and reaction conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C under nitrogen. For long-term storage, keep the compound in dark, inert containers at -20°C to prevent oxidation. In reactions involving elevated temperatures (e.g., amide couplings), limit exposure to >150°C to avoid degradation byproducts. Stability studies using accelerated aging (40°C/75% RH for 4 weeks) can simulate shelf-life conditions .

Key Research Challenges

- Synthetic Optimization : Balancing reaction time and yield in SNAr reactions without over-reducing the nitro group.

- Analytical Pitfalls : Overlapping NMR signals due to fluorine coupling; use C DEPT or 2D NMR (HSQC) for unambiguous assignment .

- Stability Trade-offs : While the fluorophenoxy group enhances metabolic stability in drug candidates, it may reduce solubility in aqueous media, necessitating formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.